molecular formula C6H5Cl2NO B582469 2-Chloro-6-(chloromethyl)pyridin-3-ol CAS No. 1353878-26-8

2-Chloro-6-(chloromethyl)pyridin-3-ol

Cat. No.: B582469
CAS No.: 1353878-26-8
M. Wt: 178.012
InChI Key: NVHCHXBUZVVSGP-UHFFFAOYSA-N
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Description

2-Chloro-6-(chloromethyl)pyridin-3-ol is an organic compound with the molecular formula C6H5Cl2NO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(chloromethyl)pyridin-3-ol typically involves the chlorination of 3-pyridinol. One common method is the reaction of 3-pyridinol with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(chloromethyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-Chloro-6-(chloromethyl)-3-pyridinecarboxylic acid.

    Reduction: Reduction reactions can convert the compound into 2-Chloro-6-(methyl)-3-pyridinol.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: 2-Chloro-6-(chloromethyl)-3-pyridinecarboxylic acid.

    Reduction: 2-Chloro-6-(methyl)-3-pyridinol.

    Substitution: Various substituted pyridinol derivatives.

Scientific Research Applications

2-Chloro-6-(chloromethyl)pyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(chloromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(trichloromethyl)pyridine: This compound is similar in structure but has a trichloromethyl group instead of a chloromethyl group.

    2-Chloro-3-pyridinol: This compound lacks the chloromethyl group but shares the pyridinol core structure.

Uniqueness

2-Chloro-6-(chloromethyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-6-(chloromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-3-4-1-2-5(10)6(8)9-4/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHCHXBUZVVSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CCl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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